4-Chloro-N,N-dimethylpyridin-2-amine
Overview
Description
4-Chloro-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a chlorine atom and two methyl groups. This compound is known for its applications in various fields of scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dimethylpyridin-2-amine typically involves the amination of 2-chloropyridine with dimethylamine. One common method is the reaction of 2-chloropyridine with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or THF.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: N-oxide derivatives of the original compound.
Reduction: Amine derivatives with the chlorine atom replaced by hydrogen.
Scientific Research Applications
4-Chloro-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their function. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylpyridin-4-amine: Similar in structure but with the chlorine atom at a different position on the pyridine ring.
N,N-Dimethylpyridin-4-amine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Chloro-N,N-dimethylpyridin-2-amine is unique due to the presence of both a chlorine atom and two methyl groups on the pyridine ring. This combination of substituents imparts specific reactivity and properties that are not observed in its analogs. The chlorine atom makes it a versatile intermediate for further functionalization, while the dimethylamino group enhances its solubility and stability .
Properties
IUPAC Name |
4-chloro-N,N-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBFYCQUKSEXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479226 | |
Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735255-56-8 | |
Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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